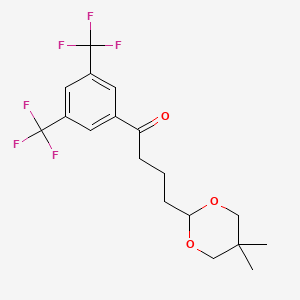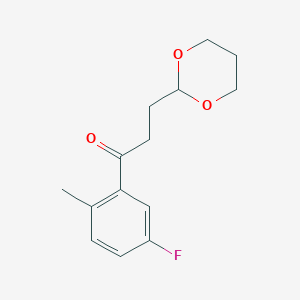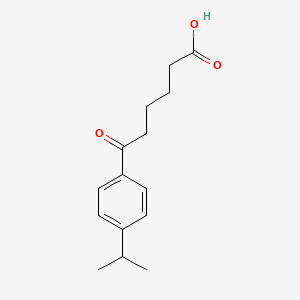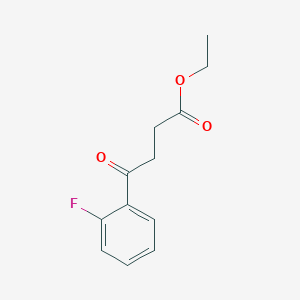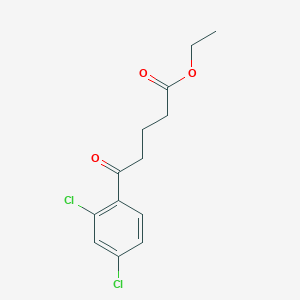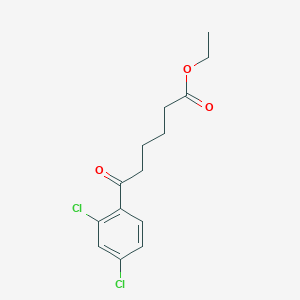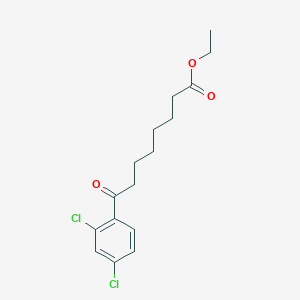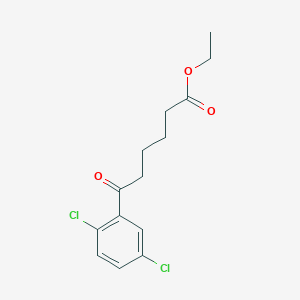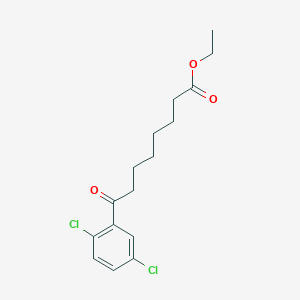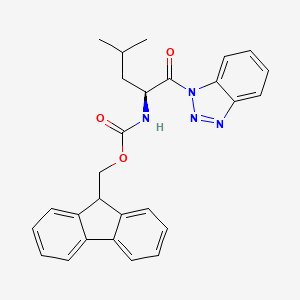
Fmoc-Leu-Bt
Overview
Description
Mechanism of Action
Target of Action
Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves its interaction with the amine group of an amino acid. The this compound compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis. The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Pharmacokinetics
The pharmacokinetics of this compound are primarily related to its role in peptide synthesis. This ensures that the peptide remains attached to the resin, allowing for the continuation of the synthesis process .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. The use of this compound allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of this compound are dependent on the conditions under which the peptide synthesis process is carried out .
Biochemical Analysis
Biochemical Properties
Fmoc-Leu-Bt is primarily used in biochemical reactions involving peptide synthesis. It interacts with various enzymes and proteins to facilitate the formation of peptide bonds. The compound is known to interact with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which are commonly used in peptide synthesis . These interactions help in the activation of the carboxyl group of amino acids, leading to the formation of peptide bonds. This compound also interacts with protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to protect the N-terminus of amino acids during peptide synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in peptide synthesis, leading to changes in cellular function . This compound has also been found to affect the growth and proliferation of cells by interacting with specific proteins and enzymes involved in these processes . These interactions can lead to changes in cell signaling pathways and gene expression, ultimately influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules to facilitate peptide synthesis. The compound binds to the carboxyl group of amino acids, activating them for peptide bond formation . This activation is achieved through the formation of an intermediate complex with coupling reagents like DIC and HOBt . This compound also plays a role in enzyme inhibition or activation, depending on the specific biochemical reaction. The compound can inhibit certain enzymes involved in peptide degradation, thereby enhancing the stability of the synthesized peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions . The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the degradation of this compound can lead to changes in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in facilitating peptide synthesis without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s effectiveness in peptide synthesis reaches a plateau beyond a certain dosage. Adverse effects at high doses include changes in gene expression and cellular metabolism, leading to potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which play a role in the formation and degradation of peptides . This compound can also affect metabolic flux by modulating the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be transported across cell membranes through active transport mechanisms, involving transporters such as peptide transporters (PepT1 and PepT2) . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm, where it interacts with enzymes and proteins involved in peptide synthesis . This compound can also be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These modifications can direct the compound to specific locations within the cell, enhancing its effectiveness in peptide synthesis.
Preparation Methods
The synthesis of Fmoc-Leu-Bt typically involves the reaction of Fmoc-Leu-OH with benzotriazole in the presence of a coupling reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified by recrystallization or chromatography .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Fmoc-Leu-Bt undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of this compound typically involves the use of reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzotriazole group is replaced by other nucleophiles.
Common reagents used in these reactions include piperidine for deprotection, dicyclohexylcarbodiimide (DCC) for coupling, and various acids and bases for pH adjustment . The major products formed from these reactions are typically peptides or peptide derivatives .
Scientific Research Applications
Fmoc-Leu-Bt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Comparison with Similar Compounds
Fmoc-Leu-Bt is similar to other Fmoc-protected amino acids, such as Fmoc-Gly-Bt and Fmoc-Ala-Bt. this compound is unique in its ability to form stable peptide bonds with minimal side reactions. Other similar compounds include:
Fmoc-Gly-Bt: Used in the synthesis of glycine-containing peptides.
Fmoc-Ala-Bt: Used in the synthesis of alanine-containing peptides.
Alloc-Bt: An alternative protecting group used in peptide synthesis.
This compound’s stability and ease of removal make it a preferred choice in many peptide synthesis applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647340 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072840-99-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



